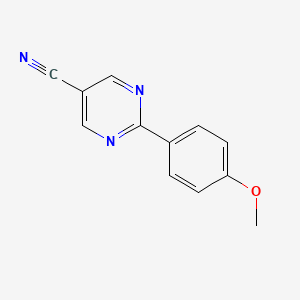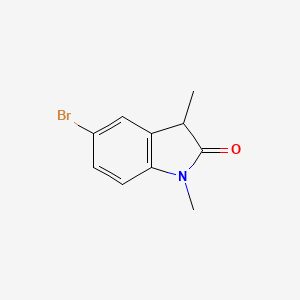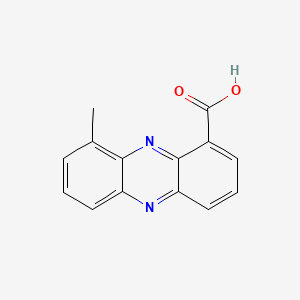
9-methylphenazine-1-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methylphenazine-1-carboxylic acid is a derivative of phenazine, a nitrogen-containing heterocyclic compound. This compound, in particular, has shown promising results in various scientific research fields due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-methylphenazine-1-carboxylic acid typically involves the reaction of 9-methylphenazine with carboxylating agents under specific conditions. One common method is the reaction of 9-methylphenazine with carbon dioxide in the presence of a base, such as sodium hydroxide, to form the carboxylic acid derivative .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 9-Methylphenazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine-1,6-dicarboxylic acid, while reduction may produce 9-methylphenazine-1-methanol .
Aplicaciones Científicas De Investigación
9-Methylphenazine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex phenazine derivatives.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in controlling bacterial and fungal infections.
Mecanismo De Acción
The mechanism of action of 9-methylphenazine-1-carboxylic acid involves its interaction with cellular components, leading to the disruption of cellular processes. The compound can generate reactive oxygen species (ROS), which cause oxidative stress and damage to cellular structures. This mechanism is particularly effective against microbial cells, leading to their death . Additionally, the compound can bind to DNA and interfere with its replication and transcription, contributing to its anticancer properties .
Comparación Con Compuestos Similares
- Phenazine-1-carboxylic acid
- Phenazine-1,6-dicarboxylic acid
- 9-Methylphenazine-1-carboxamide
Comparison: 9-Methylphenazine-1-carboxylic acid is unique due to its specific methyl group at the 9th position, which influences its chemical reactivity and biological activity. Compared to phenazine-1-carboxylic acid, the methyl group enhances its lipophilicity, potentially improving its ability to penetrate cellular membranes . Phenazine-1,6-dicarboxylic acid, on the other hand, has two carboxylic acid groups, which may affect its solubility and reactivity . The carboxamide derivative, 9-methylphenazine-1-carboxamide, exhibits different pharmacokinetic properties due to the presence of the amide group .
Propiedades
Número CAS |
58718-46-0 |
|---|---|
Fórmula molecular |
C14H10N2O2 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
9-methylphenazine-1-carboxylic acid |
InChI |
InChI=1S/C14H10N2O2/c1-8-4-2-6-10-12(8)16-13-9(14(17)18)5-3-7-11(13)15-10/h2-7H,1H3,(H,17,18) |
Clave InChI |
JPRPEGGFLLPQJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



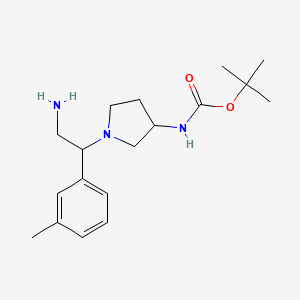
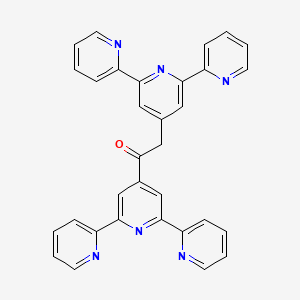
![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride](/img/structure/B11769046.png)
![1-(1H,1'H-[2,5'-Bibenzo[d]imidazol]-2'-yl)ethanol](/img/structure/B11769050.png)
![Isoxazolo[5,4-C]pyridine](/img/structure/B11769059.png)
![6,6-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B11769061.png)
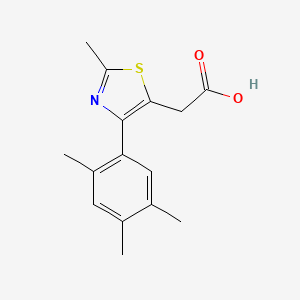
![2-Chlorobenzo[d]oxazol-4-ol](/img/structure/B11769068.png)
![2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11769084.png)
![Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11769085.png)
